4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline
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Overview
Description
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light . Another method involves the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution: The compound can undergo aromatic nucleophilic substitution, especially when halogenated derivatives are involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as phenyliodine (III) dicyclohexanecarboxylate are used.
Substitution: Base mediums are often employed to facilitate aromatic nucleophilic substitution.
Major Products
Oxidation: Sulfones and their derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the reagents used.
Scientific Research Applications
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt hyphal differentiation, spore germination, and germ tube growth . In cancer research, it acts as an inhibitor of epidermal growth factor receptor (EGFR), thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxaline: Another member of the imidazoquinoxaline family with similar biological activities.
Pyrrolo[1,2-a]quinoxaline: Formed by using pyrrole derivatives instead of imidazole derivatives.
Uniqueness
4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo oxidation and substitution reactions makes it a versatile compound for various applications .
Properties
CAS No. |
30466-55-8 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-1,2-dihydroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H11N3/c1-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3 |
InChI Key |
JRLIENBACLTAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NCC3 |
Origin of Product |
United States |
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